methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-6-7(10(13)15-2)4-11-8(6)5-12-9/h3-5,11H,1-2H3 |
InChI Key |
PILIEIPNGPAVLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclization of Pyridine Derivatives
The pyrrolo[2,3-c]pyridine core is often constructed through cyclization reactions. A common method involves treating 2-aminopyridine derivatives with cyclizing agents such as potassium ethoxide or iron in acidic conditions. For example:
-
Step 1 : 2-Methoxy-5-nitro-6-picoline is treated with potassium ethoxide in diethyl ether/ethanol at 20°C for 20 hours.
-
Step 2 : Reduction with iron and ammonium chloride in tetrahydrofuran (THF)/ethanol/water under reflux.
-
Step 3 : Hydrolysis with sodium hydroxide in ethanol at 70°C yields 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | KOtBu, EtOH, 20°C | N/A |
| 2 | Fe, NH₄Cl, reflux | N/A |
| 3 | NaOH, 70°C | N/A |
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups. For instance, 5-bromo-pyrrolo-pyridine intermediates undergo Suzuki coupling with boronic acids to install substituents.
-
Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
-
Reagents : Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/water.
-
Conditions : 80°C under N₂ for 3 hours.
-
Outcome : 5-Phenyl-pyrrolo[2,3-b]pyridine (yield: 38% after purification).
Adaptation for Target Compound :
-
Replace phenylboronic acid with methoxy-containing boronic esters to introduce the 5-methoxy group.
Esterification of Carboxylic Acid Intermediates
Direct Esterification
Carboxylic acid intermediates (e.g., 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) are esterified using methanol and acid catalysts.
-
Substrate : 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
-
Reagents : Methanol, H₂SO₄ (catalytic).
-
Conditions : Reflux for 6–12 hours.
-
Yield : ~80–90% (estimated).
Data Table :
| Starting Material | Esterification Agent | Catalyst | Yield |
|---|---|---|---|
| Pyrrolo-pyridine carboxylic acid | MeOH | H₂SO₄ | 85% |
Formylation-Oxidation-Esterification Sequence
Vilsmeier-Haack Formylation
Formylation at the 3-position is achieved using hexamethylenetetramine (HMTA) in acetic acid.
-
Substrate : 5-Methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Reagents : HMTA, acetic acid.
-
Conditions : Reflux at 100°C for 4 hours.
-
Outcome : 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (yield: 85%).
Subsequent Steps :
-
Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ or Jones reagent.
-
Esterification : The acid is treated with methanol and thionyl chloride (SOCl₂) to yield the methyl ester.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Scalable, fewer steps | Requires harsh conditions | 60–75% |
| Suzuki Coupling | Regioselective, versatile | Pd catalysts costly | 40–60% |
| Direct Esterification | High efficiency | Dependent on acid availability | 80–90% |
| Formylation Sequence | Precise positioning of substituents | Multi-step, moderate yields | 70–85% |
Industrial-Scale Considerations
Large-scale synthesis often employs continuous flow reactors to enhance efficiency. For example, telescoping the cyclization and esterification steps reduces purification needs. Catalyst recycling (e.g., Pd recovery) is critical for cost-effectiveness.
Emerging Techniques
Recent advances include photoredox catalysis for C–H functionalization, enabling direct methoxylation or esterification without pre-functionalized intermediates. Enzymatic esterification using lipases is also under exploration for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate exhibits several promising biological activities. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, highlighting its possible role in cancer therapy .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests a potential application in anti-inflammatory therapies .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Starting Materials : Utilizing pyrrole derivatives and methoxycarbonylation techniques.
- Reagents : Employing reagents such as acetic anhydride or other carbonyl sources to facilitate the formation of the pyrrolo structure.
- Purification Techniques : Techniques like recrystallization or chromatography are used to achieve desired purity levels.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. assessed the antimicrobial efficacy of various synthesized derivatives including this compound using disc diffusion methods. Results indicated significant antimicrobial activity against tested strains, suggesting its potential utility in developing new antimicrobial agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and therapeutic potential of the compound .
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Ester Group
Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)
- Structure : Ester at position 2 instead of 3.
- Synthesis : Prepared via hydrogenation of derivatives (85% yield) .
Methyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate
Functional Group Variations
5-Methoxy-1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)
- Structure : Carboxylic acid at position 2.
- Properties : Higher aqueous solubility (due to the acidic group) but reduced membrane permeability compared to ester derivatives. Used as a precursor for amide or ester conjugates .
5-Methoxy-1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde
Core Heterocycle Modifications
Pyrrolo[2,3-b]pyridine Derivatives
- Example : Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 808137-94-2).
- Structural Difference : The pyridine nitrogen is at position 1 (vs. position 4 in pyrrolo[2,3-c]pyridine).
- Impact : Altered dipole moments and hydrogen-bonding capabilities, influencing binding to biological targets like kinases .
Furo[2,3-c]pyridine Analogs
- Example : Methyl 5-methoxy-2-phenylfuro[2,3-c]pyridine-3-carboxylate (26).
- Synthesis: Utilizes palladium-catalyzed C–H activation under carbon monoxide .
- Comparison : Replacement of pyrrole with furan reduces basicity and modifies π-stacking interactions in drug-receptor binding.
Substituent Variations
Methyl 3-((Dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Structure: Dimethylaminomethyl group at position 3.
Ethyl 1-Chloropyridino[4',5'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylate (36)
Physicochemical and Spectral Properties
Target Compound :
- Ethyl 3-((Dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Molecular Weight: 277.32 g/mol. Key Feature: Dimethylamino protons resonate at δ ~2.3 ppm (singlet) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
Cyclization : Use hexamine and acetic acid under reflux (120°C) to form the pyrrolo-pyridine core .
Protection/Functionalization : Sodium hydride (NaH) and tosyl chloride (TsCl) introduce protective groups at specific positions (e.g., 5-methoxy group) .
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki with boronic acids) modifies the 3-carboxylate position .
- Key Reagents : Hexamine, Pd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer :
- Gas Chromatography (GC) : Used for compounds with >95.0% purity thresholds, as seen in similar pyrrolo-pyridine derivatives .
- High-Performance Liquid Chromatography (HLC) : Preferred for >97.0% purity assessments, especially for boronic acid intermediates .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₈H₈N₂O, MW 148.16) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic protons .
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds in the pyrrole ring .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for analogs like 3-formyl-4-methyl derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for cyclization) using software like Gaussian .
- Reaction Path Search : ICReDD’s approach combines computational modeling with experimental data to narrow optimal conditions (e.g., solvent, temperature) .
- Machine Learning : Trains models on pyrrolo-pyridine reaction databases to forecast yields and side products .
Q. How do researchers address discrepancies in spectroscopic data for pyrrolo-pyridine derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, CAS 808137-94-2) .
- Isotopic Labeling : Track methoxy group incorporation using ¹³C-labeled reagents .
- Dynamic NMR : Resolve tautomerism in the pyrrole ring by analyzing temperature-dependent shifts .
Q. What strategies improve regioselectivity in functionalizing the pyrrolo-pyridine core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer reactions to the 3-carboxylate position .
- Microwave-Assisted Synthesis : Enhances selectivity in Pd-catalyzed couplings (e.g., 5-bromo-2-methoxy derivatives) .
- Protection/Deprotection : Use silyl groups (e.g., triisopropylsilyl) to block reactive sites during functionalization .
Q. How are reaction mechanisms elucidated for complex pyrrolo-pyridine syntheses?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in-situ FT-IR or LC-MS .
- Isotope Effects : Deuterated reagents (e.g., D₂O in cyclization) reveal proton transfer steps .
- Theoretical Calculations : Density Functional Theory (DFT) models explain regioselectivity in MnO₂-mediated oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
